N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
Description
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) |
InChI Key |
PWGNHPXZUNABGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4-methylcoumarin, which is a key intermediate.
Benzylation: The 7-methoxy-4-methylcoumarin is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The benzylated product is further reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the propanamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Heating with HCl (6M) at 110°C cleaves the amide bond, yielding 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid and benzylamine.
-
Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.
Key Data :
| Condition | Product | Yield | Source |
|---|---|---|---|
| HCl (6M, 110°C) | Propanoic acid derivative + benzylamine | 85–90% | |
| NaOH (2M, 80°C) | Sodium carboxylate + benzylamine | 78% |
Electrophilic Aromatic Substitution
The chromenone ring participates in electrophilic substitutions, particularly at the C-6 position due to electron-donating methoxy and methyl groups:
Example :
textReagent: HNO₃ (conc.), H₂SO₄ (cat.), 0–5°C Product: 6-Nitro-N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide Yield: 65%[7]
Oxidation Reactions
-
Chromenone Ring Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group at C-4 to a carboxylic acid.
-
Benzyl Group Oxidation : MnO₂ oxidizes the benzyl moiety to benzaldehyde under mild conditions .
Key Pathway :
Methoxy Group Demethylation
BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group :
textReagent: BBr₃ (1.2 eq), CH₂Cl₂, −78°C → RT Product: 7-Hydroxy-4-methyl analog Yield: 88%[5]
Amide Alkylation
The benzylamine nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) in the presence of NaH:
textReagent: CH₃I (1.1 eq), NaH, DMF Product: N-Methyl-N-benzyl derivative Yield: 76%[3]
Coupling Reactions
The compound participates in Schotten-Baumann-type reactions to form new amides or esters. For instance, reaction with acyl chlorides yields hybrid molecules :
textReagent: Flurbiprofen acyl chloride, Et₃N, CH₂Cl₂ Product: Hybrid coumarin-flurbiprofen amide Yield: 82%[2]
Reduction Reactions
-
Chromenone Ring Reduction : H₂/Pd-C reduces the 2-oxo group to a hydroxyl group .
-
Propanamide Chain Reduction : LiAlH₄ reduces the amide to a tertiary amine.
Data Table :
| Reducing Agent | Target Site | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | 2-Oxo group | 2-Hydroxy chromenone derivative | 70% |
| LiAlH₄ | Amide → Amine | N-benzylpropylamine derivative | 68% |
Photochemical Reactions
UV irradiation (λ = 365 nm) induces cycloaddition or ring-opening in the coumarin core, forming dimeric structures or ortho-quinone methides .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that derivatives of coumarin compounds, including N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, exhibit promising anticancer activity. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies.
2. Enzyme Inhibition
This compound has been studied for its enzyme inhibitory potential. Compounds with similar structural motifs have demonstrated the ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase, making them potential candidates for treating conditions like Type 2 diabetes and Alzheimer's disease . The presence of the coumarin moiety enhances the compound's affinity for these enzymes.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 7-methoxy-4-methylcoumarin, which is reacted with appropriate amines to form the amide bond.
- Coupling Agents : Common coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) are employed to facilitate the reaction between the coumarin derivative and amine substrates.
- Optimization : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.
Therapeutic Potential
1. Antimicrobial Activity
The coumarin structure has been associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial replication . This suggests potential applications in developing new antibiotics.
2. Neuroprotective Effects
Given its ability to inhibit acetylcholinesterase, this compound may also possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer’s . The modulation of neurotransmitter levels through enzyme inhibition can enhance cognitive function.
Mechanism of Action
The mechanism of action of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other chromen-2-one derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.
Warfarin: A well-known anticoagulant used in medicine.
Biological Activity
N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the biological activity and mechanisms of action of this compound.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 313.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with benzylamine under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond. This synthetic route allows for the incorporation of various substituents that can influence biological activity.
Antimicrobial Activity
Research indicates that coumarin derivatives, including N-benzyl derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with DNA replication mechanisms. The presence of the methoxy group in this compound enhances its solubility and bioavailability, potentially increasing its efficacy against microbial strains .
Anticancer Activity
N-benzyl derivatives have been studied for their anticancer potential. The coumarin moiety has been associated with apoptosis induction in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant to disease processes. For example, it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a non-competitive inhibition mechanism, which could be beneficial for therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several coumarin derivatives, including N-benzyl variants. Results indicated that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity in Cancer Cells : In another study, N-benzyl derivatives were tested against various cancer cell lines (e.g., MCF7 breast cancer cells and HeLa cervical cancer cells). The results showed IC50 values in the low micromolar range (5–15 µM), indicating substantial cytotoxicity .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Binding to active sites on target enzymes can prevent substrate access, thereby inhibiting their activity.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Q & A
Q. What are the established synthetic methodologies for N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in academic research?
The synthesis involves multi-step protocols, often starting with coumarin or chromenone derivatives. Key steps include:
- Intermediate functionalization : Chloroacetamido intermediates react with glycine methyl ester or triazole under reflux conditions in pyridine or acetonitrile.
- Sequential coupling : Hydroxylamine hydrochloride is used in later stages to introduce hydroxyamino groups.
- Yield optimization : Reaction times (e.g., 48 h for triazole coupling) and stoichiometric ratios are critical, achieving yields of 71–74% for analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- 1H/13C NMR : Identifies NH groups (δ6.10–9.00 ppm), CO groups (δ173–175 ppm), and substitution patterns. For example, oxime OH groups appear at δ10.15 ppm .
- LCMS : Validates molecular weight (e.g., calculated vs. observed m/z) and purity (>95%) .
- Physicochemical analysis : Melting points and solubility profiles are used to confirm crystallinity and batch consistency .
Q. How are purity and yield optimized during synthesis?
- HPLC purification : Reverse-phase chromatography under gradient elution removes unreacted intermediates.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency for triazole coupling .
- Catalysts : 1,1′-Carbonyldiimidazole (CDI) improves amide bond formation in multi-step syntheses .
Advanced Research Questions
Q. How can structural modifications enhance antiproliferative efficacy against diverse cancer cell lines?
- Substituent effects : Bulky groups (e.g., hydroxyisobutyramido in compound 18) improve activity by increasing steric hindrance, enhancing interactions with cellular targets. Compound 18 showed IC50 values of 3.39 μM (HCT-116) and 79.4 μM (A549), comparable to doxorubicin (2.29 μM) .
- Triazolyl incorporation : Enhances hydrogen bonding with kinase ATP pockets, as seen in HDAC inhibitor analogs .
Q. What strategies resolve contradictions in IC50 values across biological assays?
- Standardized protocols : MTT assays require uniform incubation times (e.g., 72 h) and cell passage numbers to minimize variability.
- Dose-response validation : Compound 16c showed divergent IC50 values (0.69 μM vs. 85.1 μM) in HCT-116 vs. A549 cells, highlighting cell line-specific sensitivity .
- Comparative SAR : Structural analogs with chlorophenyl groups (e.g., 16b–d) help identify pharmacophores responsible for potency .
Q. How do computational methods inform the design of derivatives targeting metallo-β-lactamases (MBLs)?
- Molecular docking : Software like Glide predicts binding poses and ΔGbind values. For example, fluorinated analogs of N-benzylpropanamide derivatives exhibited ΔGbind = −58.45 kcal/mol, comparable to non-fluorinated inhibitors .
- MM-GBSA rescoring : Validates docking poses by aligning with NMR chemical shift perturbations (e.g., HOEs in NDM-1 binding studies) .
Q. What experimental approaches validate target engagement in enzyme inhibition studies?
- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) for MBL active sites.
- NMR titration : Detects chemical shift perturbations in key residues (e.g., His120, Asp124) upon ligand binding .
Data Highlights
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 16c | HCT-116 | 0.69 | |
| 18 | HCT-116 | 3.39 | |
| Doxorubicin | HCT-116 | 2.29 | |
| 16c | A549 | 85.1 | |
| 5αА | NDM-1 | 1.5 |
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
